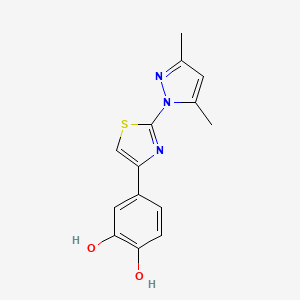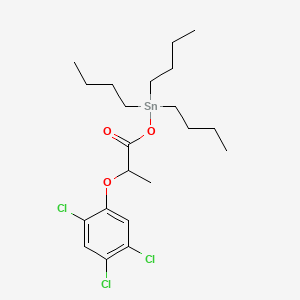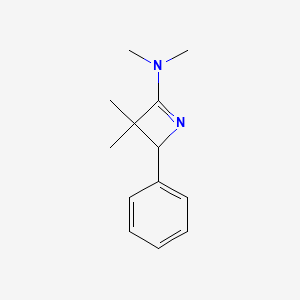
Benzene, 2-chloro-1-isothiocyanato-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-chloro-1-isothiocyanato-3-nitro-: is an aromatic compound with a benzene ring substituted with a chlorine atom, an isothiocyanate group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-1-isothiocyanato-3-nitro- typically involves multiple steps, starting from benzene. The introduction of the nitro group can be achieved through nitration using nitric acid and sulfuric acid. Chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The isothiocyanate group can be introduced through a reaction with thiophosgene or by using a suitable isothiocyanate precursor .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 2-chloro-1-isothiocyanato-3-nitro- can undergo nucleophilic aromatic substitution reactions, especially at positions activated by the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong nucleophiles in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Sulfonyl Derivatives: From the oxidation of the isothiocyanate group.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 2-chloro-1-isothiocyanato-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its unique functional groups allow for the creation of materials with specific properties .
Mecanismo De Acción
The mechanism of action of Benzene, 2-chloro-1-isothiocyanato-3-nitro- involves its reactivity towards nucleophiles and electrophiles. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, which are biologically active .
Comparación Con Compuestos Similares
Benzene, 1-chloro-3-nitro-: Similar in structure but lacks the isothiocyanate group.
Benzene, isothiocyanato-: Lacks the nitro and chloro substituents.
Benzene, 1,3,5-trichloro-2-isothiocyanato-: Contains multiple chloro substituents and an isothiocyanate group.
Uniqueness: The presence of both electron-withdrawing (nitro) and electron-donating (isothiocyanate) groups allows for diverse chemical transformations and applications .
Propiedades
Número CAS |
77623-74-6 |
|---|---|
Fórmula molecular |
C7H3ClN2O2S |
Peso molecular |
214.63 g/mol |
Nombre IUPAC |
2-chloro-1-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-5(9-4-13)2-1-3-6(7)10(11)12/h1-3H |
Clave InChI |
HVUUJPVCZRTTFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


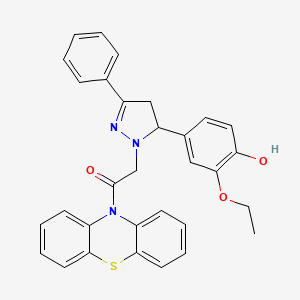
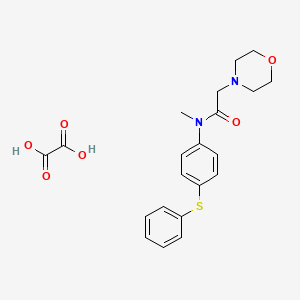
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
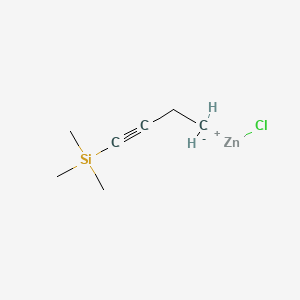
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
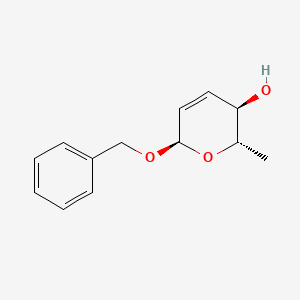


![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
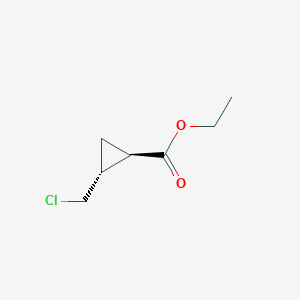
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
